![molecular formula C27H23ClN2O3 B290533 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290533.png)
4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide, also known as Compound A, is a novel small molecule that has gained significant interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A is not fully understood, but it is believed to target multiple pathways involved in cancer and inflammation. 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and regulation. Additionally, 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A has been shown to activate the aryl hydrocarbon receptor, which plays a role in regulating immune responses and inflammation.
Biochemical and Physiological Effects:
4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is believed to contribute to its anti-cancer activity. Additionally, 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. In terms of inflammation, 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Furthermore, 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A has been shown to protect against oxidative stress and neuroinflammation in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A is its potent anti-cancer and anti-inflammatory activity, which makes it a promising candidate for drug development. Additionally, 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A has been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A. One area of interest is the development of more potent and selective analogs of 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A for use in drug development. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A and its potential use in treating neurological disorders. Furthermore, studies are needed to assess the safety and efficacy of 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A in animal models and clinical trials. Finally, studies are needed to determine the optimal dosing and administration of 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A for use in human patients.
Synthesis Methods
4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A is synthesized through a multi-step process that involves the coupling of 4-chloro-3-nitrobenzamide and 3,5-dimethylphenylboronic acid, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting amine is then coupled with 2-naphthyloxyacetic acid to form 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A.
Scientific Research Applications
4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide A has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C27H23ClN2O3 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
4-chloro-N-(3,5-dimethylphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide |
InChI |
InChI=1S/C27H23ClN2O3/c1-17-11-18(2)13-22(12-17)29-27(32)21-8-10-24(28)25(15-21)30-26(31)16-33-23-9-7-19-5-3-4-6-20(19)14-23/h3-15H,16H2,1-2H3,(H,29,32)(H,30,31) |
InChI Key |
ABSQLBSWLNDGFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC4=CC=CC=C4C=C3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC4=CC=CC=C4C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290450.png)

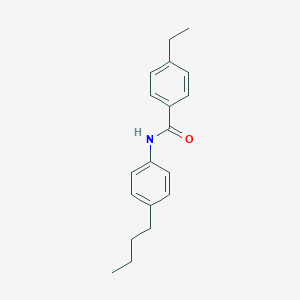
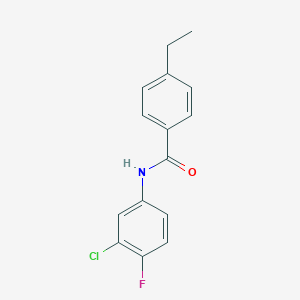

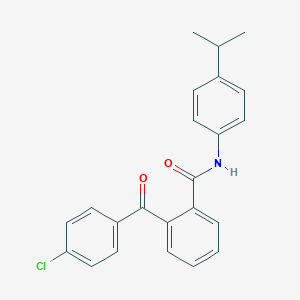

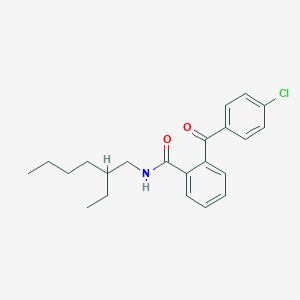
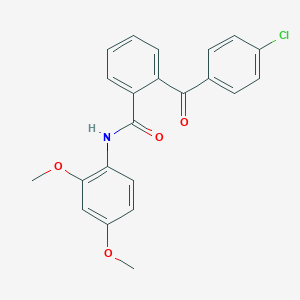
![5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate](/img/structure/B290465.png)
![2-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)acetyl]amino}-4-methylphenyl)acetamide](/img/structure/B290467.png)
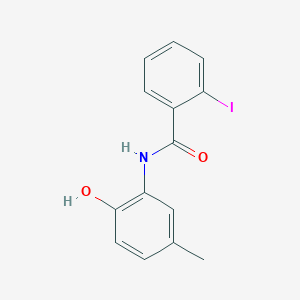
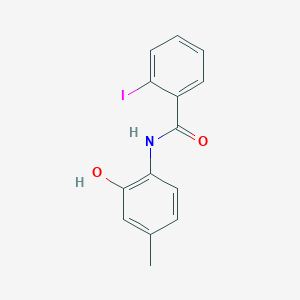
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-iodobenzoate](/img/structure/B290472.png)